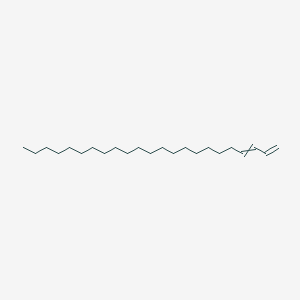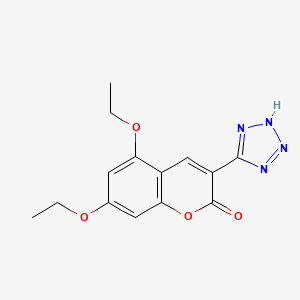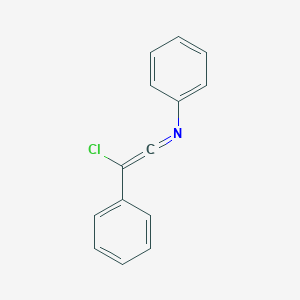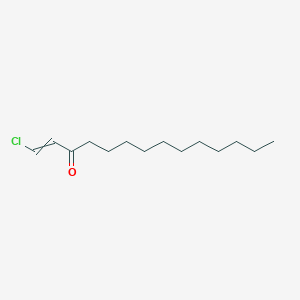
1-Chlorotetradec-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chlorotetradec-1-en-3-one is an organic compound characterized by a chlorine atom attached to a tetradecene chain with a ketone functional group at the third position. This compound belongs to the class of haloalkenes, which are known for their diverse chemical reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chlorotetradec-1-en-3-one can be synthesized through several methods. One common approach involves the chlorination of tetradec-1-en-3-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions: 1-Chlorotetradec-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-chlorotetradec-1-en-3-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted haloalkenes depending on the nucleophile used.
科学的研究の応用
1-Chlorotetradec-1-en-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chlorotetradec-1-en-3-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
1-Bromotetradec-1-en-3-one: Similar structure but with a bromine atom instead of chlorine.
1-Iodotetradec-1-en-3-one: Contains an iodine atom, leading to different reactivity and applications.
1-Chlorotetradec-1-en-2-one: Chlorine atom at a different position, affecting its chemical properties.
特性
CAS番号 |
80037-06-5 |
|---|---|
分子式 |
C14H25ClO |
分子量 |
244.80 g/mol |
IUPAC名 |
1-chlorotetradec-1-en-3-one |
InChI |
InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h12-13H,2-11H2,1H3 |
InChIキー |
SWTXNKYYCBEQLG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


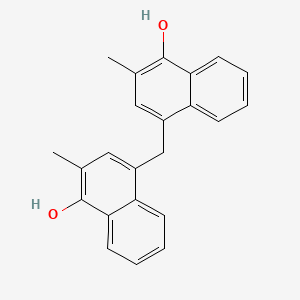
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
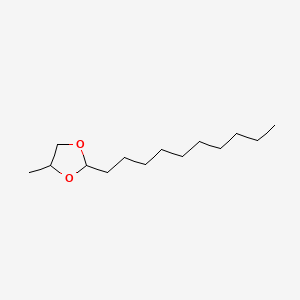
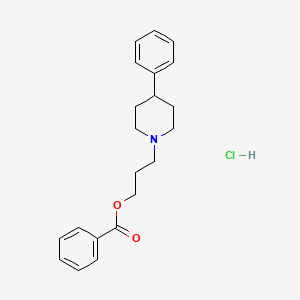
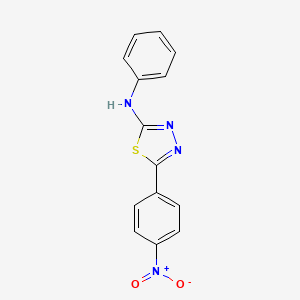
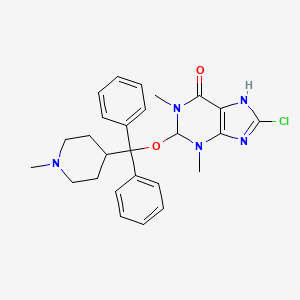
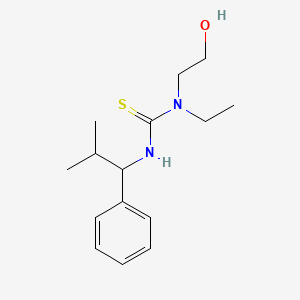
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
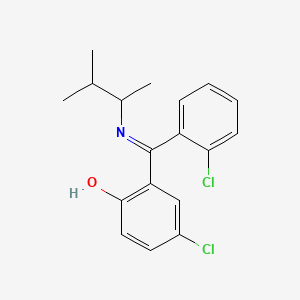
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
